molecular formula C14H16O2 B14588359 Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate CAS No. 61414-79-7

Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14588359
CAS No.: 61414-79-7
M. Wt: 216.27 g/mol
InChI Key: PZKGMQHUKHNEGO-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a methyl ester group attached to one of the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate typically involves the hydrogenation of biphenyl derivatives. One common method is the Birch reduction, where biphenyl is reduced using lithium or sodium in liquid ammonia, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of biphenyl derivatives under high pressure and temperature conditions. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Properties

CAS No.

61414-79-7

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

methyl 4-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C14H16O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7,13H,8-10H2,1H3

InChI Key

PZKGMQHUKHNEGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=CC1)C2=CC=CC=C2

Origin of Product

United States

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